Mannitol myleran

Descripción general

Descripción

El busulfán de manitol es un compuesto que combina las propiedades del manitol y el busulfán. El manitol es un alcohol de azúcar de seis carbonos que se encuentra de forma natural y se utiliza ampliamente en las industrias alimentaria y farmacéutica debido a sus propiedades como edulcorante natural con bajo metabolismo y sin índice glucémico . El busulfán, por otro lado, es un agente alquilante que se utiliza principalmente en el tratamiento de la leucemia mieloide crónica . La combinación de estos dos compuestos da como resultado el busulfán de manitol, que se ha investigado para diversas aplicaciones médicas y científicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del busulfán de manitol implica la reacción del manitol con el busulfán. El busulfán contiene dos grupos metanosulfonato lábiles unidos a extremos opuestos de una cadena alquílica de cuatro carbonos . La reacción normalmente implica la esterificación del manitol con busulfán en condiciones controladas para formar el compuesto deseado.

Métodos de producción industrial: La producción industrial de busulfán de manitol puede implicar métodos biotecnológicos para la producción de manitol, como la ingeniería de fermentación, la ingeniería de proteínas y la ingeniería metabólica . Estos métodos son preferibles debido a su eficiencia y respeto al medio ambiente en comparación con la síntesis química tradicional .

Análisis De Reacciones Químicas

Tipos de reacciones: El busulfán de manitol sufre diversas reacciones químicas, entre ellas:

Oxidación: Los grupos hidroxilo del manitol se pueden oxidar para formar los aldehídos o cetonas correspondientes.

Reducción: Los grupos carbonilo del busulfán se pueden reducir para formar alcoholes.

Sustitución: Los grupos metanosulfonato del busulfán se pueden sustituir por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como las aminas y los tioles para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del manitol puede producir ácido manítico, mientras que la reducción del busulfán puede producir derivados de butanodiol .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Mannitol myleran has several applications across various fields:

- Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.

- Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.

- Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .

- Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

- Chronic Granulocytic Leukemia Treatment :

- Nephrotoxicity Prevention :

- Tumor Inhibition :

Comparison of this compound with Other Compounds

| Compound | Type | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | Sugar Alcohol | Osmotic diuretic | Primarily used for renal protection |

| Busulfan | Alkylating Agent | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| Dibromomannitol | Modified Mannitol | Anti-cancer agent | Enhanced cytotoxicity due to bromination |

| This compound | Combination | Chemotherapy | Combines osmotic and alkylating properties |

Mecanismo De Acción

El mecanismo de acción del busulfán de manitol implica la alquilación del ADN. El busulfán contiene dos grupos metanosulfonato lábiles que, tras la hidrólisis, liberan iones carbonio. Estos iones pueden formar enlaces covalentes con la posición N-7 de la guanosina en el ADN, lo que conduce a la reticulación y la interrupción de la replicación y la transcripción del ADN . Este mecanismo es particularmente eficaz para dirigirse a las células que se dividen rápidamente, como las que se encuentran en ciertos tipos de leucemia .

Comparación Con Compuestos Similares

El busulfán de manitol se puede comparar con otros agentes alquilantes y derivados de alcoholes de azúcar:

Busulfán: Similar en sus propiedades alquilantes, pero carece de los beneficios adicionales que proporciona el manitol.

Manitol: Si bien comparte la estructura del alcohol de azúcar, no posee las propiedades alquilantes del busulfán.

Dimetilbusulfán y Hepsulfam: Estos compuestos están relacionados estructuralmente con el busulfán y se han estudiado por sus efectos en las células madre hematopoyéticas.

Singularidad: El busulfán de manitol es único porque combina las propiedades tanto del manitol como del busulfán, lo que ofrece beneficios potenciales en términos de eficacia terapéutica y reducción de efectos secundarios .

Compuestos similares:

- Busulfán

- Dimetilbusulfán

- Hepsulfam

- Manitol

Esta visión general completa destaca la importancia del busulfán de manitol en diversos campos científicos y médicos. Su combinación única de propiedades lo convierte en un compuesto valioso para la investigación y aplicación futuras.

Actividad Biológica

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_12H_16Br_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_12Br_2O_6 | Chemotherapy for chronic leukemia | Brominated derivative of mannitol |

| This compound | C_12H_16O_6S | Chemotherapy for hematological disorders | Combination of mannitol and busulfan |

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

- Pediatric Leukemia Treatment

- Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .

- Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Protein Synthesis | Enhances protein synthesis in normal cells |

| DNA/RNA Biosynthesis | Inhibits biosynthesis in malignant cells |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Osmotic Diuresis | Reduces intracranial pressure and promotes diuresis |

Propiedades

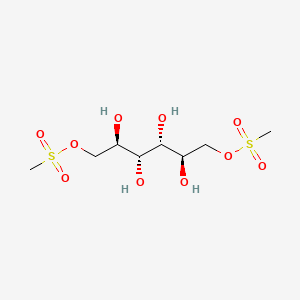

IUPAC Name |

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOISJJCWUVNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906613 | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-31-3, 15410-53-4, 1187-00-4 | |

| Record name | L-Mannitol, 1,6-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dideoxydulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannograno | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.